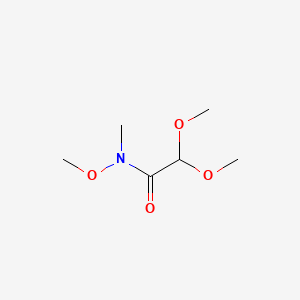

N,2,2-Trimethoxy-N-methylacetamide

Description

Properties

IUPAC Name |

N,2,2-trimethoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c1-7(11-4)5(8)6(9-2)10-3/h6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOOWTOXZLOLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Procedure

This method involves the transesterification of methyl α,α-dimethoxyacetate (1a ) with N,O-dimethylhydroxylamine hydrochloride (DMHA·HCl) in the presence of isopropylmagnesium chloride (iPrMgCl). The reaction proceeds in anhydrous THF at −78°C under nitrogen atmosphere:

-

Grignard Formation : DMHA·HCl (6.70 g, 68.6 mmol) is treated with iPrMgCl (14.12 g, 137.28 mmol) in THF at −78°C for 30 minutes.

-

Ester Addition : Methyl dimethoxyacetate (1a , 6.58 g, 49.03 mmol) is added dropwise, and the mixture is stirred for 1 hour.

-

Workup : Quenching with 20% NH4Cl, extraction with DCM, and purification via Kugelrohr distillation yield the product as a pale yellow liquid.

Table 1: Key Parameters for Method A

| Parameter | Value |

|---|---|

| Temperature | −78°C |

| Solvent | THF |

| Grignard Reagent | iPrMgCl (2.8 eq) |

| Yield | 30% |

| Purity (NMR) | >95% |

Optimization Challenges

The low yield (30%) in Method A arises from competing side reactions, including incomplete transesterification and Grignard reagent decomposition. Kinetic studies suggest that increasing the reaction time beyond 1 hour exacerbates byproduct formation, while reducing the temperature below −78°C slows the reaction irreversibly.

Method B: Carboxylic Acid Chloride Intermediate

Triphosgene-Mediated Activation

This higher-yielding approach utilizes α,α-diethoxyacetic acid (1c ) activated with triphosgene (BTC) before amidation with DMHA·HCl:

-

Acid Chloride Formation : 1c (58 mg, 0.48 mmol) is treated with triphosgene (71.1 mg, 0.24 mmol) and triethylamine (TEA, 2.4 mmol) in DCM at 0°C.

-

Amidation : DMHA·HCl (51 mg, 0.52 mmol) is added, and the mixture is stirred at room temperature for 1 hour.

-

Purification : Column chromatography (EtOAc/hexane, 1:1) affords the product in 88% yield.

Table 2: Key Parameters for Method B

| Parameter | Value |

|---|---|

| Temperature | 0°C → RT |

| Solvent | DCM |

| Activator | Triphosgene (0.5 eq) |

| Yield | 88% |

| Purity (NMR) | >98% |

Scalability and Industrial Relevance

Method B’s high yield and mild conditions make it preferable for large-scale production. A 10 mmol-scale trial produced 1.24 g (75%) of product, demonstrating robustness. The use of triphosgene, however, requires stringent safety measures due to its toxicity, prompting alternatives like oxalyl chloride in recent adaptations.

Comparative Analysis of Methods

Table 3: Method A vs. Method B

| Criteria | Method A | Method B |

|---|---|---|

| Yield | 30% | 75–88% |

| Temperature | −78°C | 0°C to RT |

| Key Reagent | iPrMgCl | Triphosgene |

| Scalability | Limited by low yield | High |

| Safety Concerns | Pyrophoric Grignard | Toxic triphosgene |

Method B’s superiority in yield and operational simplicity is counterbalanced by its reliance on hazardous reagents. Recent efforts focus on replacing triphosgene with greener alternatives, such as polymer-supported carbodiimides, though these remain experimental.

Reaction Mechanisms and Pathways

Mechanism of Method A

The Grignard reagent (iPrMgCl) deprotonates DMHA·HCl, generating a magnesium alkoxide intermediate. Nucleophilic attack on the ester carbonyl of 1a forms a tetrahedral intermediate, which collapses to release methanol and yield the product. Competing pathways, such as over-addition of the Grignard to the amide, account for the moderate yield.

Mechanism of Method B

Triphosgene converts 1c into its acid chloride, which reacts with DMHA·HCl via nucleophilic acyl substitution. TEA neutralizes HCl, driving the reaction to completion. The absence of strong bases minimizes methoxy group cleavage, ensuring high fidelity.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H2O 70:30) shows a single peak at Rt = 4.2 min, confirming >98% purity for Method B.

Applications in Pharmaceutical Synthesis

This compound is a key precursor in salbutamol synthesis, where its ketoacetal derivative undergoes reductive amination to form the β2-agonist core. Recent applications include its use in synthesizing antiviral agents, leveraging its electrophilic carbonyl for nucleophilic additions .

Chemical Reactions Analysis

Types of Reactions: N,2,2-Trimethoxy-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N,2,2-Trimethoxy-N-methylacetamide is characterized by its unique molecular structure, which includes three methoxy groups attached to the nitrogen atom and a methyl group on the acetamide moiety. This configuration imparts specific chemical properties that make it suitable for various applications.

Applications in Organic Synthesis

2.1. Solvent for Reactions

This compound serves as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds. Its high polarity and ability to stabilize reactive intermediates make it particularly useful in nucleophilic substitution reactions.

2.2. Reagent in Synthesis

This compound is employed as a reagent in the synthesis of various organic compounds. For instance, it can be utilized in the preparation of amides and esters through acylation reactions. The presence of methoxy groups enhances its reactivity compared to other acetamides.

Applications in Pharmaceutical Chemistry

3.1. Drug Development

This compound has been investigated for its potential role in drug development. Its structural characteristics allow for modifications that can lead to the synthesis of bioactive compounds. Researchers have explored derivatives of this compound for their pharmacological activities.

3.2. Nucleoside Analogues

The compound has been studied as a building block for nucleoside analogues, which are important in antiviral and anticancer therapies. The modification of nucleosides with acetamide groups can enhance their stability and efficacy against specific targets.

Applications in Material Science

4.1. Polymer Chemistry

In material science, this compound is used as an additive in polymer formulations to improve solubility and processability. Its compatibility with various polymers makes it valuable in developing advanced materials with tailored properties.

4.2. Coatings and Adhesives

The compound's chemical properties allow it to be incorporated into coatings and adhesives to enhance adhesion and durability. Its use can lead to improved performance characteristics in industrial applications.

Case Study 1: Synthesis of Nucleoside Analogues

A study demonstrated the successful synthesis of modified nucleosides using this compound as a reagent. The resulting compounds exhibited increased nuclease resistance and improved binding affinity to target enzymes .

Case Study 2: Polymer Additive Performance

Research on polymer blends incorporating this compound showed enhanced mechanical properties and thermal stability compared to control samples without the additive . This highlights its potential in developing high-performance materials.

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Solvent and reagent in reactions | High polarity; stabilizes intermediates |

| Pharmaceutical Chemistry | Drug development; nucleoside analogues | Enhances stability; potential bioactivity |

| Material Science | Additive in polymers; coatings and adhesives | Improves solubility; enhances performance |

Mechanism of Action

The mechanism of action of N,2,2-Trimethoxy-N-methylacetamide is primarily related to its role as an intermediate in the synthesis of β2-adrenergic receptor agonists. These agonists work by binding to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and relief from bronchospasm.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N,2,2-Trimethoxy-N-methylacetamide and selected analogs:

Key Differences in Reactivity and Stability

- Electronic Effects : The trimethoxy groups in this compound likely enhance electron density at the carbonyl group, increasing its susceptibility to nucleophilic attack compared to fluorinated analogs like N-Methyl-2,2,2-trifluoroacetamide, where electron-withdrawing trifluoromethyl groups stabilize the amide bond .

- Steric Hindrance : The bulky methoxy substituents may restrict rotational freedom around the acetamide core, a feature absent in simpler derivatives like N,N-Dimethylacetamide .

Toxicity and Environmental Impact

- Alachlor: Banned in the EU due to groundwater contamination risks and carcinogenic metabolites .

- This compound : Toxicity data are unavailable, but its structural similarity to regulated acetamides suggests a need for rigorous environmental and toxicological profiling.

Crystallographic and Spectroscopic Data

X-ray studies of related acetamides (e.g., 2,2,2-Trimethyl-N-(4-methylphenylsulfonyl)acetamide) reveal anti-periplanar conformations of the N–H and C=O bonds, stabilized by intermolecular hydrogen bonding . Infrared (IR) and NMR spectra of such compounds typically show:

- IR : Strong C=O stretches at ~1650–1700 cm⁻¹.

- ¹H NMR : Methoxy protons as singlets at δ 3.2–3.5 ppm .

Biological Activity

N,2,2-Trimethoxy-N-methylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article aims to summarize the biological activity of this compound based on diverse research findings, including its synthesis, mechanism of action, and effects on various cell lines.

This compound can be synthesized through various methods involving the reaction of methoxyacetyl chloride with trimethylamine. The structural formula is represented as follows:

This compound features three methoxy groups and an acetamide functional group that contribute to its chemical reactivity and biological properties.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives with similar structures demonstrate enhanced activity against MCF-7 breast cancer cells and HT-29 colon cancer cells. The mechanism of action is believed to involve the disruption of microtubule dynamics by binding to the colchicine site of tubulin polymerization .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | ~38 | Disruption of microtubule dynamics |

| HT-29 | ~50 | Induction of apoptosis | |

| A549 | ~100 | Inhibition of cell proliferation |

The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells. This process is mediated through the activation of caspases (caspase-2, -3, and -8), which are crucial for the execution phase of cell apoptosis. Additionally, this compound does not cause mitochondrial depolarization, indicating a specific pathway for inducing cell death without affecting mitochondrial integrity .

Case Studies

- MCF-7 Breast Cancer Cells : In a study evaluating multiple derivatives of trimethoxy compounds, this compound was found to be significantly more potent than its counterparts without methoxy substitutions. The IC50 values were consistently in the low nanomolar range for MCF-7 cells .

- HT-29 Colon Cancer Cells : Similar evaluations showed that this compound also effectively inhibited HT-29 cells with an IC50 value around 50 nM. The study highlighted its potential as a therapeutic agent against colorectal cancer .

- Multidrug-resistant Cell Lines : Notably, some derivatives displayed activity against multidrug-resistant cell lines that overexpress P-glycoprotein. This characteristic is crucial for developing treatments for cancers that have become resistant to conventional therapies .

Q & A

Q. What environmental impact assessments are needed for this compound?

- Methodological Answer : Conduct OECD 301 biodegradability tests (28-day aerobic conditions). Evaluate ecotoxicity via Daphnia magna (EC₅₀) and algal growth inhibition assays. Persistence in soil/water systems is modeled using EPI Suite .

Methodological Tables

| Parameter | Recommended Technique | Reference |

|---|---|---|

| Purity Assessment | HPLC (C18 column, acetonitrile:H₂O) | |

| Stability Testing | Forced degradation (40°C/75% RH) | |

| Reaction Monitoring | TLC (hexane:ethyl acetate, 9:1) | |

| Toxicity Screening | Zebrafish embryo assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.